A Technical Guide to 3-Amino-2,2-dimethylpropanoic Acid (CAS: 19036-43-2)
A Technical Guide to 3-Amino-2,2-dimethylpropanoic Acid (CAS: 19036-43-2)
Introduction: 3-Amino-2,2-dimethylpropanoic acid, also known as 2,2-dimethyl-β-alanine, is a non-proteinogenic β-amino acid. Its structure is notable for a quaternary carbon center adjacent to the amino group, a feature that imparts significant steric hindrance and conformational constraints.[1] These unique structural characteristics make it a valuable building block in medicinal chemistry and drug development, where it is incorporated into molecules to enhance metabolic stability and optimize physicochemical properties.[1] This guide provides an in-depth overview of its properties, synthesis, and applications for researchers and drug development professionals.
Physicochemical Properties
The core physicochemical properties of 3-Amino-2,2-dimethylpropanoic acid are summarized below. This data is essential for its application in chemical synthesis and formulation.
| Property | Value | Source(s) |
| CAS Number | 19036-43-2 | [2][3][4] |
| Molecular Formula | C₅H₁₁NO₂ | [2][] |
| Molecular Weight | 117.15 g/mol | [2][] |
| Physical Form | Solid | |
| Density | 1.07 g/cm³ | [2][] |
| Boiling Point | 220.7 °C at 760 mmHg | [2][] |
| Flash Point | 87.3 °C | [2] |
| Vapor Pressure | 0.0418 mmHg at 25°C | [2] |
| IUPAC Name | 3-amino-2,2-dimethylpropanoic acid | [6] |
| InChI Key | DGNHGRLDBKAPEH-UHFFFAOYSA-N | [] |
| Storage | Room temperature, inert atmosphere, keep in dark place |
Role in Drug Discovery and Development
The unique structure of 3-Amino-2,2-dimethylpropanoic acid provides distinct advantages when used as a scaffold or building block in the design of novel therapeutics.
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Enhanced Metabolic Stability: The gem-dimethyl group provides steric shielding for adjacent amide bonds, protecting them from enzymatic degradation by peptidases.[1] This can significantly increase the in vivo half-life of peptide-based drug candidates.
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Conformational Constraint: The steric bulk of the quaternary carbon atom restricts the rotational freedom of the molecular backbone.[1] This pre-organization into a more defined three-dimensional structure can lead to higher binding affinity and selectivity for biological targets.[1]
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Physicochemical Modulation: The primary amine and carboxylic acid groups serve as handles for chemical modification, allowing for the fine-tuning of critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility and lipophilicity.[1]
The following diagram illustrates the logical relationship between the molecule's structural features and its applications in drug discovery.
Experimental Protocols
Synthesis via Gabriel Synthesis
The Gabriel synthesis is a reliable and high-yielding method for preparing primary amines from alkyl halides.[1] This protocol outlines the synthesis of 3-Amino-2,2-dimethylpropanoic acid from 3-bromo-2,2-dimethylpropanoic acid.
Overall Reaction:
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Reaction of potassium phthalimide with 3-bromo-2,2-dimethylpropanoic acid to form an N-substituted phthalimide intermediate.
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Hydrolysis or hydrazinolysis of the intermediate to release the free primary amine.
Detailed Protocol:
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Step 1: Phthalimide Alkylation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-bromo-2,2-dimethylpropanoic acid and 1.1 equivalents of potassium phthalimide in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide, DMF).
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature. Pour the mixture into ice water to precipitate the phthalimide intermediate.
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Filter the solid, wash with cold water, and dry under vacuum.
-
-
Step 2: Deprotection (Hydrazinolysis):
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Suspend the dried intermediate in ethanol or a similar protic solvent in a round-bottom flask.
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Add 1.2 to 1.5 equivalents of hydrazine hydrate to the suspension.
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Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
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Cool the reaction mixture to room temperature.
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Acidify the mixture with concentrated HCl to a pH of ~1-2 to precipitate any remaining phthalhydrazide and protonate the product.
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Filter the solid and wash with cold ethanol.
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Collect the filtrate, which contains the desired product as its hydrochloride salt.
-
-
Step 3: Isolation and Purification:
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-Amino-2,2-dimethylpropanoic acid hydrochloride.[6][7][8]
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield the pure compound.
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The free amino acid can be obtained by neutralizing the hydrochloride salt using a suitable base or ion-exchange chromatography.
-
The following diagram provides a visual workflow for this synthetic protocol.
Analytical Characterization
Standard analytical techniques are used to confirm the structure and purity of the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Protocol: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 300-500 MHz spectrometer.
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Expected ¹³C Spectrum: Predicted chemical shifts (δ) are approximately 24.3 (CH₃), 42.1 (quaternary C), 48.6 (CH₂), and 184.8 (COOH) ppm.[2]
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-
Liquid Chromatography-Mass Spectrometry (LC/MS):
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Protocol: Prepare a dilute solution of the compound in a suitable mobile phase (e.g., water/acetonitrile with 0.1% formic acid). Inject the solution into an LC/MS system equipped with a C18 column. The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode.
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Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 118.08 should be observed, confirming the molecular weight. LC/MS is a cornerstone technique in drug development for both qualitative and quantitative analysis.[9]
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Safety and Handling
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Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). The hydrochloride salt is reported to cause serious eye damage.[6]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10] Handle in a well-ventilated area or a chemical fume hood.[10] Avoid breathing dust. In case of contact, wash skin thoroughly and for eye contact, rinse with plenty of water for at least 15 minutes and seek medical attention.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Amino-2,2-dimethylpropanoic acid, CAS No. 19036-43-2 - iChemical [ichemical.com]
- 3. 3-AMINO-2,2-DIMETHYL-PROPANOIC ACID | 19036-43-2 [chemicalbook.com]
- 4. 3-Amino-2,2-dimethylpropanoic acid | CAS#:19036-43-2 | Chemsrc [chemsrc.com]
- 6. 3-Amino-2,2-dimethylpropanoic acid hydrochloride | C5H12ClNO2 | CID 53407724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Amino-2,2-dimethylpropanoic acid hydrochloride [myskinrecipes.com]
- 8. 3-Amino-2,2-dimethylpropanoic acid hydrochloride [cymitquimica.com]
- 9. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. capotchem.com [capotchem.com]
